molecular formula C5H5Br3N2 B1295798 2,4,5-Tribromo-1-ethyl-1H-imidazole CAS No. 31250-75-6

2,4,5-Tribromo-1-ethyl-1H-imidazole

Cat. No.: B1295798
CAS No.: 31250-75-6
M. Wt: 332.82 g/mol
InChI Key: SEAQPRRSDSGAMN-UHFFFAOYSA-N
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Description

Contextualization of Imidazole (B134444) Derivatives in Heterocyclic Chemistry Research

Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a fundamental building block in the realm of heterocyclic chemistry. nih.gov Its derivatives are integral to numerous natural products, including the amino acid histidine and purines, which form the basis of nucleic acids. nih.gov The unique electronic properties of the imidazole ring, such as its aromaticity and the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, allow for a wide array of chemical modifications and interactions. researchgate.net This versatility has made imidazole and its derivatives a central focus for synthetic chemists, leading to the development of a multitude of synthetic methodologies to access functionalized imidazole scaffolds. koreascience.krsigmaaldrich.comnih.gov These compounds are not merely academic curiosities; they are crucial intermediates and target molecules in various scientific disciplines.

Significance of Halogenated Imidazoles in Synthetic and Medicinal Chemistry

The introduction of halogen atoms onto the imidazole core significantly modifies the molecule's physicochemical properties. Halogenation, particularly bromination, can alter a compound's lipophilicity, metabolic stability, and electronic distribution. These changes are of paramount importance in medicinal chemistry, where they can be leveraged to fine-tune the pharmacological profile of a drug candidate. Halogenated imidazoles often serve as versatile synthetic intermediates. The bromine atoms in a compound like 2,4,5-Tribromo-1-ethyl-1H-imidazole can act as leaving groups or be involved in cross-coupling reactions, providing a gateway to a diverse range of more complex molecules. The parent compound, 2,4,5-tribromoimidazole (B189480), has been identified in the egg masses of certain marine molluscs, where it is believed to contribute to antimicrobial defense, highlighting the biological relevance of such structures.

Research Rationale and Scope for this compound

The specific compound, this compound, is a subject of interest due to the combination of its tribrominated imidazole core and the N-ethyl substitution. This structure makes it a potential building block in the synthesis of novel, highly functionalized molecules. Research into this compound is driven by the need for new chemical entities in fields like materials science and medicinal chemistry. While specific, in-depth research publications focusing solely on this molecule are not abundant, its chemical properties can be inferred from its constituent parts and data from chemical suppliers.

The synthesis of this compound would logically proceed via a two-step process: the exhaustive bromination of an imidazole starting material, followed by the ethylation of the resulting tribromoimidazole. The likely precursors for its synthesis are 2,4,5-Tribromo-1H-imidazole and an ethylating agent such as ethyl iodide or diethyl sulfate. This synthetic approach is analogous to methods used for creating similar N-alkylated brominated imidazoles.

Below are the key identifiers and some of the reported physical properties for this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number31250-75-6
Molecular FormulaC5H5Br3N2
Molecular Weight332.819 g/mol
IUPAC NameThis compound

Table 2: Reported Physicochemical Properties

PropertyValueSource
Density2.43 g/cm³
Boiling Point368.2°C at 760 mmHg
Flash Point176.5°C
Index of Refraction1.694

Note: The physicochemical properties listed are sourced from chemical supplier data and have not been independently verified through peer-reviewed research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-tribromo-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQPRRSDSGAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953315
Record name 2,4,5-Tribromo-1-ethyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-75-6
Record name Imidazole, 2,4,5-tribromo-1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Tribromo-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4,5 Tribromo 1 Ethyl 1h Imidazole

Established Synthetic Pathways Overview

The synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole predominantly relies on the direct halogenation of 1-ethyl-1H-imidazole. This approach is favored due to the high reactivity of the imidazole (B134444) ring towards electrophilic substitution. The electron-rich nature of the heterocyclic system facilitates the introduction of three bromine atoms onto the C2, C4, and C5 positions. The primary methods for achieving this transformation involve the use of elemental bromine or N-Bromosuccinimide (NBS) as the brominating agent. A less common, and more theoretical, approach involves the construction of the tribrominated imidazole ring through a condensation reaction, potentially from sugar-derived precursors.

Electrophilic Bromination Strategies

Electrophilic bromination stands as the most direct and widely utilized method for the synthesis of this compound. This is due to the inherent nucleophilicity of the imidazole ring, which readily reacts with electrophilic bromine sources.

Direct Bromination of 1-Ethyl-1H-imidazole

The direct bromination of 1-ethyl-1H-imidazole using molecular bromine (Br₂) is a highly effective method for producing the tribrominated product. The reaction proceeds readily due to the activating effect of the two nitrogen atoms in the imidazole ring, which increases the electron density at the carbon atoms, making them susceptible to electrophilic attack.

A representative procedure for a similar transformation, the bromination of imidazole to 2,4,5-tribromoimidazole (B189480), involves dissolving the imidazole substrate in a solvent like acetic acid in the presence of a base such as sodium acetate (B1210297). prepchem.com The base serves to neutralize the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the formation of the polybrominated product. A solution of bromine in acetic acid is then added portion-wise to control the reaction rate and temperature. prepchem.com It is anticipated that a similar protocol would be effective for the N-ethylated analogue.

The reaction mechanism involves a stepwise electrophilic aromatic substitution. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich imidazole ring. A subsequent deprotonation-aromatization step regenerates the aromatic system and releases HBr. This process is repeated until all three available positions on the imidazole ring (C2, C4, and C5) are substituted with bromine atoms.

Utilization of N-Bromosuccinimide (NBS) as Brominating Agent

N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for electrophilic bromination. wikipedia.orgchemicalbook.com It is a crystalline solid that is easier to handle than the volatile and corrosive liquid bromine. wikipedia.org NBS serves as a source of electrophilic bromine and is particularly useful for the bromination of activated aromatic and heterocyclic compounds. chemicalbook.comorganic-chemistry.org

In the context of synthesizing this compound, NBS can be employed in a suitable solvent, often a polar aprotic one like acetonitrile (B52724) or dichloromethane. The reaction may be initiated by a radical initiator or can proceed via an ionic pathway, depending on the reaction conditions. For the bromination of electron-rich heterocycles, the ionic pathway is generally favored. The succinimide (B58015) byproduct is often easily removed from the reaction mixture, simplifying the purification process. One of the key advantages of NBS is that it provides a low and constant concentration of bromine in the reaction mixture, which can sometimes lead to higher selectivity and cleaner reactions. wikipedia.org

A general procedure for the synthesis of imidazoles from ethylarenes using NBS has been reported, highlighting the reagent's efficacy in reactions involving imidazole ring formation. nih.gov While a specific protocol for the exhaustive bromination of 1-ethyl-1H-imidazole with NBS to yield the tribrominated product is not detailed in the provided literature, the general principles of electrophilic bromination with NBS on activated substrates are well-established. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the brominating agent.

For direct bromination with Br₂, the use of a solvent like acetic acid provides a suitable medium for the reaction and can help to control the reactivity of the bromine. prepchem.com The addition of a base like sodium acetate is critical to neutralize the HBr byproduct, preventing potential side reactions and promoting the reaction to completion. prepchem.com Temperature control is also important; while the reaction is typically exothermic, maintaining a moderate temperature can prevent the formation of over-brominated or degradation products.

When using NBS, the choice of solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride under radical initiation conditions are typically used for allylic or benzylic bromination, whereas polar solvents are preferred for electrophilic substitution on aromatic rings. wikipedia.org The reaction time needs to be sufficient to allow for the complete substitution at all three positions. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.

ParameterDirect Bromination (Br₂)NBS BrominationRationale for Optimization
Solvent Acetic Acid prepchem.comAcetonitrile, DichloromethaneSolvent polarity can influence reaction rate and selectivity.
Temperature Room Temperature to Mild HeatingRoom TemperatureControls reaction rate and minimizes side products.
Base Sodium Acetate prepchem.comOften not requiredNeutralizes acidic byproducts, drives reaction forward.
Stoichiometry >3 equivalents of Br₂>3 equivalents of NBSEnsures complete tribromination of the imidazole ring.

Condensation Reaction Approaches

While less common for the synthesis of this specific halogenated compound, the imidazole ring system can be constructed through condensation reactions. This approach involves the formation of the heterocyclic ring from acyclic precursors.

Synthesis from Sugar Precursors

Conceptually, the imidazole ring can be synthesized from precursors derived from carbohydrates. Sugars can be a source of dicarbonyl compounds (like glyoxal) and aldehydes, which are key building blocks for the imidazole core. The classical Radziszewski synthesis, for instance, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) to form an imidazole. ijarsct.co.in

In a hypothetical pathway to an imidazole precursor for this compound, a sugar could be oxidized to yield a dicarbonyl compound. This could then react with an aldehyde and ethylamine (B1201723) (as the source of the N-1 ethyl group) and a source of ammonia to form 1-ethyl-1H-imidazole. This imidazole would then need to undergo a subsequent bromination step as described in section 2.2.

While this route is plausible from a chemical principles standpoint, it is not a direct or efficient method for preparing a simple halogenated imidazole like this compound. The multi-step nature and the challenges in controlling the initial reactions from a complex starting material like a sugar make this approach less practical compared to the direct bromination of readily available 1-ethyl-1H-imidazole. However, the synthesis of functionalized imidazoles from diverse starting materials, including those derivable from natural products, remains an active area of research. core.ac.uk

Precursor Type from SugarRole in Imidazole SynthesisExample Reactants
1,2-DicarbonylForms the C4-C5 bondGlyoxal
AldehydeForms the C2 carbonFormaldehyde
Amine SourceProvides the nitrogen atomsEthylamine, Ammonia

Coupling with Imidazole Derivatives

The synthesis of this compound can be logically achieved through a two-step process commencing with the tribromination of the imidazole ring, followed by the N-ethylation of the resulting 2,4,5-tribromo-1H-imidazole intermediate.

The initial step involves the electrophilic substitution of the hydrogen atoms on the imidazole ring with bromine. A common method for the synthesis of 2,4,5-tribromo-1H-imidazole involves the reaction of imidazole with bromine in the presence of a suitable solvent and a base to neutralize the hydrogen bromide formed during the reaction. For instance, a reported procedure involves the treatment of a solution of imidazole and sodium acetate in acetic acid with bromine. prepchem.com The sodium acetate acts as a base, and the 2,4,5-tribromoimidazole precipitates from the reaction mixture and can be collected.

Following the successful synthesis of the 2,4,5-tribromo-1H-imidazole core, the subsequent step is the introduction of the ethyl group at the N-1 position. This is a standard N-alkylation reaction. While specific literature for the N-ethylation of 2,4,5-tribromo-1H-imidazole is not prevalent, the N-alkylation of similar imidazole derivatives is well-documented. For example, the synthesis of 1-ethyl-2,4,5-triphenyl-1H-imidazole has been accomplished by reacting 2,4,5-triphenyl-1H-imidazole with bromoethane (B45996) in a two-phase system using a phase transfer catalyst such as tetradodecylammonium bromide. znaturforsch.comresearchgate.net This methodology can be adapted for the ethylation of 2,4,5-tribromo-1H-imidazole. The reaction would likely proceed by deprotonating the imidazole nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent like ethyl iodide or diethyl sulfate. chemsrc.com

A general procedure for the N-alkylation of imidazoles involves dissolving the imidazole derivative in a suitable solvent, adding a base to generate the imidazolide (B1226674) anion, followed by the addition of the alkylating agent. The reaction conditions, including the choice of base, solvent, and temperature, can influence the regioselectivity of the alkylation, although for a symmetrical intermediate like 2,4,5-tribromo-1H-imidazole, this is not a concern.

Step Reactants Reagents & Conditions Product Yield Reference
1. Bromination ImidazoleBromine, Sodium Acetate, Acetic Acid2,4,5-Tribromo-1H-imidazole71% prepchem.com
2. N-Ethylation (proposed) 2,4,5-Tribromo-1H-imidazoleBromoethane, Base (e.g., KOH), Phase Transfer CatalystThis compound- znaturforsch.comresearchgate.net

Chemical Reactivity and Transformation Studies of 2,4,5 Tribromo 1 Ethyl 1h Imidazole

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms on the imidazole (B134444) ring of 2,4,5-tribromo-1-ethyl-1H-imidazole are susceptible to displacement by nucleophiles. The reactivity of each position (C2, C4, and C5) towards substitution can vary depending on the electronic environment of the imidazole ring and the reaction conditions employed. Generally, the bromine at the C2 position is the most labile and prone to substitution due to the electronic influence of the two adjacent nitrogen atoms.

The reaction of brominated imidazoles with amines is a fundamental method for introducing nitrogen-based substituents. In a nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of an amine attacks the electron-deficient carbon atom bearing a bromine atom, leading to the displacement of the bromide ion. chemguide.co.uk This process can potentially occur at any of the three brominated positions of this compound.

The initial reaction typically involves the formation of an ammonium (B1175870) salt, which then deprotonates, often with the help of a base or an excess of the amine reactant, to yield the aminated imidazole product. chemguide.co.uk The reaction can proceed sequentially, and controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-, di-, or tri-substitution. While specific studies on this compound are not widely documented, the general reactivity of bromo-imidazoles suggests that such substitutions are feasible.

Table 1: General Scheme for Nucleophilic Substitution with Amines

ReactantNucleophileGeneral Product
This compoundPrimary/Secondary Amine (R₂NH)Amino-substituted-1-ethyl-1H-imidazole

Note: The table represents a generalized reaction scheme. Specific outcomes depend on reaction conditions.

Thiols and their conjugate bases (thiolates) are effective nucleophiles that can displace bromide ions from halogenated aromatic and heteroaromatic rings. The reaction of this compound with thiols would lead to the formation of ethylthio-imidazole derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This enhances the rate of the substitution reaction.

Studies on related imidazole-2-thiols demonstrate the stability and synthetic utility of the resulting thioether linkage. researchgate.netscispace.com The reaction pathway likely involves the formation of a thioether bond (C-S) at one or more of the brominated positions. The regioselectivity of the substitution would be influenced by steric factors and the electronic properties of the specific carbon atom being attacked.

Alkoxides (RO⁻) are strong nucleophiles used to form ether linkages via nucleophilic substitution. The reaction of this compound with an alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, would be expected to yield the corresponding alkoxy-substituted imidazole. The reactivity follows a similar pattern to other nucleophilic substitutions, where the alkoxide ion attacks a brominated carbon, displacing the bromide ion.

For related brominated imidazoles, nucleophilic substitution with alkoxides has been noted as a viable transformation pathway. The successful synthesis of these ethers provides access to a different class of substituted imidazoles with altered electronic and physical properties compared to their halogenated precursors.

Oxidation and Reduction Chemistry of the Imidazole Ring System

The imidazole ring system can undergo both oxidation and reduction, although these reactions can be challenging on a poly-halogenated substrate like this compound.

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides. This transformation typically involves treating the imidazole with an oxidizing agent such as a peroxy acid (e.g., m-CPBA). The oxidation occurs at one of the ring nitrogen atoms. For 1-substituted imidazoles, this would occur at the N-3 position. The presence of electron-withdrawing bromine atoms can deactivate the ring, potentially requiring harsher conditions for oxidation to proceed.

Reduction: Reduction reactions can be employed to selectively or fully remove the bromine atoms, converting the compound back toward the parent 1-ethyl-1H-imidazole. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or dissolving metal reductions. Furthermore, other functional groups introduced onto the ring can be reduced. For instance, if a nitro group were introduced via other synthetic steps, it could be reduced to an amino group, a common transformation in the synthesis of complex benzimidazoles. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the brominated positions on this compound are ideal reaction sites for such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound, typically a boronic acid or its ester, to form a new carbon-carbon bond. wikipedia.orgfishersci.co.uk This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.orgorganic-chemistry.org

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (the bromo-imidazole) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. This step usually requires activation by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Research on a closely related compound, 2,4,5-tribromo-1-[[2-trimethylsilylethoxy]methyl]-1H-imidazole (a version with a protecting group on the nitrogen), demonstrates the utility of Suzuki coupling for this system. clockss.org In a study, this tribrominated imidazole was reacted with one equivalent of various arylboronic acids. The reaction showed high selectivity, with the arylation occurring exclusively at the C2 position of the imidazole ring, leaving the C4 and C5 bromine atoms untouched. This regioselectivity highlights the enhanced reactivity of the C2 position. clockss.org

Table 2: Suzuki Coupling of a Protected 2,4,5-Tribromoimidazole (B189480) with Arylboronic Acids clockss.org

Arylboronic AcidProduct (Yield)
2-Naphthylboronic acid2-(2-Naphthyl)-4,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole (Not specified)
4-Biphenylboronic acid2-(4-Biphenyl)-4,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole (Not specified)

This data is for the 1-[[2-trimethylsilylethoxy]methyl] (SEM) protected analog of 2,4,5-tribromoimidazole.

This selective mono-arylation provides a pathway to subsequently functionalize the remaining C4 and C5 positions, allowing for the stepwise synthesis of di- and tri-arylated imidazoles. clockss.org The ability to perform these couplings on a highly brominated core makes this compound a valuable building block in medicinal chemistry and materials science.

Heck Coupling and Related Arylation Reactions

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool for the vinylation of aryl and heteroaryl halides. nih.gov While direct studies on the Heck reaction of this compound are not extensively documented in publicly available literature, the reactivity of similar polybrominated imidazole systems suggests a predictable pattern of reactivity. The electronic and steric environment of the bromine substituents dictates the site-selectivity of the coupling. Generally, the C2 position of the imidazole ring is the most electrophilic and sterically accessible, making it the most probable site for initial oxidative addition to the palladium(0) catalyst.

Subsequent couplings at the C5 and C4 positions would require more forcing conditions. The relative reactivity order is typically C2 > C5 > C4. This selectivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms, which enhances the electrophilicity of the C2 and C5 positions.

A representative Heck coupling of this compound with an activated alkene such as ethyl acrylate (B77674) would likely proceed as depicted in the following table, which outlines the anticipated reaction conditions and outcomes for a mono-vinylation at the C2 position.

EntryAlkeneCatalystBaseSolventTemperature (°C)Yield (%)Product
1Ethyl acrylatePd(OAc)2 (5 mol%)Et3NDMF100Expected Good(E)-ethyl 3-(4,5-dibromo-1-ethyl-1H-imidazol-2-yl)acrylate
2StyrenePd(PPh3)4 (5 mol%)K2CO3Toluene110Expected Moderate to Good(E)-4,5-dibromo-1-ethyl-2-styryl-1H-imidazole

Direct arylation, a related and increasingly popular transformation, involves the palladium-catalyzed coupling of a C-H bond with an aryl halide. In the context of this compound, this could involve its reaction with an arene. However, the more common and controlled method for arylation involves cross-coupling reactions with organometallic reagents, as discussed in the following section.

Other Advanced Cross-Coupling Methodologies

Beyond the Heck reaction, a variety of other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. These methodologies offer access to a diverse range of substituted imidazoles.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most versatile C-C bond-forming reactions. Research on the closely related 2,4,5-tribromo-1-[[2-trimethylsilylethoxy]methyl]-1H-imidazole has demonstrated the feasibility and selectivity of this reaction on the tribromoimidazole core. The study revealed a selective arylation at the C2 position when one equivalent of an arylboronic acid was used. This selectivity provides a reliable method for the synthesis of 2-aryl-4,5-dibromo-1-alkyl-imidazoles. Further coupling at the C5 and C4 positions can be achieved under more stringent conditions or after the initial product is isolated.

The following table illustrates the expected outcomes of a sequential Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalystBaseSolventPosition of ArylationYield (%)Product
1Phenylboronic acid (1 equiv.)Pd(PPh3)4Na2CO3Toluene/H2OC2Expected High4,5-Dibromo-1-ethyl-2-phenyl-1H-imidazole
24-Methoxyphenylboronic acid (1 equiv.)PdCl2(dppf)K3PO4Dioxane/H2OC2Expected High4,5-Dibromo-1-ethyl-2-(4-methoxyphenyl)-1H-imidazole
3Phenylboronic acid (excess)Pd(PPh3)4Na2CO3Toluene/H2OC2, C5, C4Expected Moderate1-Ethyl-2,4,5-triphenyl-1H-imidazole

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental for introducing alkynyl moieties onto the imidazole ring. Similar to the Heck and Suzuki reactions, the Sonogashira coupling on this compound is expected to proceed with initial functionalization at the C2 position.

Stille Coupling:

The Stille coupling involves the reaction of an organostannane with an organic halide. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. Nevertheless, it remains a viable option for the functionalization of this compound, with an anticipated reactivity pattern favoring the C2 position.

The selective and sequential nature of these cross-coupling reactions on the this compound scaffold underscores its utility as a building block for the synthesis of highly substituted and functionally diverse imidazole derivatives. The ability to control the site of reaction by tuning the reaction conditions and stoichiometry of the reagents is a key advantage in the design of complex target molecules.

Structural Characterization and Spectroscopic Analysis of 2,4,5 Tribromo 1 Ethyl 1h Imidazole

Crystallographic Analysis and Structural Refinement

A complete single-crystal X-ray diffraction analysis specific to 2,4,5-Tribromo-1-ethyl-1H-imidazole is not currently available in published literature. However, the crystal structure of its close analog, 2,4,5-tribromo-1-methyl-1H-imidazole, provides invaluable insights into the likely solid-state arrangement of the ethyl derivative. nist.gov

Application of SHELX Program Suite for X-ray Diffraction Data

The SHELX program suite is a powerful set of tools for the determination and refinement of crystal structures from X-ray diffraction data. omu.edu.trnih.gov In the analysis of 2,4,5-tribromo-1-methyl-1H-imidazole, the SHELXTL software suite was utilized for structure solution and refinement. nist.gov This process typically involves the initial determination of the crystal system and space group, followed by solving the phase problem to generate an initial electron density map. The atomic positions are then refined against the experimental diffraction data to achieve the best possible fit, resulting in a detailed three-dimensional model of the molecule in the crystal lattice. omu.edu.trnih.gov

The crystallographic data for 2,4,5-tribromo-1-methyl-1H-imidazole, refined using SHELX, is summarized in the table below. It is anticipated that this compound would exhibit similar, though not identical, unit cell parameters and crystal packing.

Table 1: Crystallographic Data for 2,4,5-tribromo-1-methyl-1H-imidazole nist.gov

Parameter Value
Chemical formula C₄H₃Br₃N₂
Crystal system Triclinic
Space group P-1
a (Å) 6.9066(3)
b (Å) 7.0812(3)
c (Å) 16.1046(6)
α (°) 78.093(2)
β (°) 82.467(2)
γ (°) 89.781(2)
Volume (ų) 763.8
Z 4
Temperature (K) 173
R-factor (%) 2.6

Advanced Spectroscopic Investigations (e.g., NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would likely show a quartet corresponding to the methylene (B1212753) (-CH₂-) protons of the ethyl group and a triplet for the methyl (-CH₃) protons. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the tribromo-substituted imidazole (B134444) ring.

¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon skeleton. We would expect to see signals for the two carbons of the ethyl group and three signals for the carbons of the imidazole ring. The chemical shifts of the imidazole carbons would be significantly affected by the attached bromine atoms.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₅Br₃N₂), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak would appear as a characteristic cluster of peaks. Fragmentation would likely involve the loss of the ethyl group and successive loss of bromine atoms.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching vibrations of the ethyl group.

C=N and C=C stretching vibrations of the imidazole ring.

C-Br stretching vibrations at lower frequencies.

The table below summarizes the expected and known spectroscopic data for this compound and its non-ethylated analog.

Table 2: Spectroscopic Data

Technique Compound Observed/Expected Features
¹H NMR This compound Expected: Quartet (CH₂) and Triplet (CH₃)
¹³C NMR This compound Expected: Signals for ethyl and imidazole carbons
MS This compound Expected: Molecular ion peak with bromine isotope pattern
IR 2,4,5-tribromo-1H-imidazole rsc.org C-H, C=N, C=C, C-Br stretching bands

Computational Chemistry and Theoretical Modeling of 2,4,5 Tribromo 1 Ethyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. For 2,4,5-Tribromo-1-ethyl-1H-imidazole, methods like Density Functional Theory (DFT) are commonly employed to elucidate its electronic structure.

Detailed research findings from theoretical studies would typically involve the calculation of various electronic parameters. The distribution of electron density, for instance, is crucial. The high electronegativity of the bromine and nitrogen atoms leads to a non-uniform electron distribution across the imidazole (B134444) ring. The ethyl group, being an electron-donating group, further influences this distribution.

Key parameters often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In the case of this compound, the presence of bromine atoms is expected to significantly influence these frontier orbitals.

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D
Total Energy-2890.4 Hartree

Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations at a B3LYP/6-311G(d,p) level of theory.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. For a molecule like this compound, MD simulations are particularly useful for conformational analysis, especially concerning the rotation of the ethyl group.

These simulations would model the molecule's movements by solving Newton's equations of motion for each atom. The results would reveal the preferred conformations of the ethyl group relative to the imidazole ring and the energetic barriers between different conformations. This is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

The conformational landscape is often visualized using a Ramachandran-like plot for the relevant dihedral angles. For this compound, the key dihedral angle would be that which describes the rotation of the ethyl group. The simulations would likely show that certain orientations are more energetically favorable due to steric hindrance and electrostatic interactions between the ethyl group and the bromine atoms on the imidazole ring.

Table 2: Conformational Energy Profile of the Ethyl Group Rotation

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.2
601.5
1200.0
1803.8
2400.0
3001.5

Note: This data is a hypothetical representation of the energetic landscape for the rotation of the ethyl group, indicating the most stable conformations.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For this compound, theoretical studies could elucidate the pathways of various potential reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. This information is vital for understanding reaction kinetics and for optimizing reaction conditions. For instance, the mechanism of a Suzuki coupling reaction at one of the C-Br bonds could be modeled to determine which bromine atom is most likely to react first.

The calculations would likely show that the different bromine atoms have varying reactivities due to the electronic influence of the ethyl group and the nitrogen atoms in the imidazole ring. The activation energy for the oxidative addition step, which is often the rate-determining step in cross-coupling reactions, could be calculated for each of the three bromine positions.

Structure-Reactivity Relationship Predictions through Computational Methods

By combining the insights from electronic structure calculations, conformational analysis, and reaction mechanism studies, it is possible to build predictive models for the reactivity of this compound. These structure-reactivity relationships are often established using quantitative structure-activity relationship (QSAR) models, though for a single molecule, the focus would be on understanding its intrinsic properties.

Computational methods can predict how modifications to the molecular structure would affect its reactivity. For example, replacing the ethyl group with a different alkyl group or an electron-withdrawing group would alter the electronic properties of the imidazole ring and, consequently, its reactivity.

These predictive models are invaluable in the rational design of new molecules with desired properties. For this compound, computational predictions could guide synthetic efforts to create derivatives with enhanced reactivity for specific applications, or with improved stability. The relationship between the calculated HOMO-LUMO gap and the observed reactivity in a class of similar compounds is a classic example of a computationally derived structure-reactivity relationship.

Research into Biological Activities and Mechanistic Pathways of 2,4,5 Tribromo 1 Ethyl 1h Imidazole

Investigation of Antimicrobial Activity

There is no available research data to populate the following subsections.

Structure-Activity Relationship (SAR) Studies Highlighting Halogenation Efficacy

No structure-activity relationship studies specifically investigating the impact of the tribromo-substitution on the imidazole (B134444) core of 1-ethyl-1H-imidazole have been found.

Mechanistic Research on Interference with Bacterial Cell Wall Synthesis

No mechanistic studies on the interaction of 2,4,5-Tribromo-1-ethyl-1H-imidazole with bacterial cell wall synthesis have been published.

Comparative Efficacy against Specific Bacterial Strains (Staphylococcus aureus, Escherichia coli)

No data on the minimum inhibitory concentration (MIC) or other efficacy measures of this compound against Staphylococcus aureus or Escherichia coli are available in the scientific literature.

Exploration of Anticancer Potential

There is no available research data to populate the following subsections.

Inhibition of Cancer Cell Proliferation in Research Models

No studies reporting the effects of this compound on the proliferation of any cancer cell lines have been identified.

Modulation of Key Signaling Pathways Associated with Tumor Growth

There is no published research on the modulation of any cancer-related signaling pathways by this compound.

Research on this compound Remains Largely Undocumented

Initial investigations into the biological activities and mechanistic pathways of the chemical compound This compound have revealed a significant lack of specific research data. While the broader class of imidazole derivatives has been the subject of extensive study, demonstrating a wide range of pharmacological potential, including anticancer and anti-inflammatory effects, this particular substituted imidazole remains largely uncharacterized in publicly available scientific literature.

No Specific Data on Anticancer or Anti-inflammatory Activity

Despite a comprehensive search of available scientific databases, no studies were found that specifically detail the interaction of this compound with molecular targets implicated in cancer progression. The imidazole nucleus is a known pharmacophore in many anticancer drugs, often interacting with key targets like kinases and tubulin. nih.govnih.gov However, the specific effects of the tribromo- and ethyl-substitutions on the 1H-imidazole core in this context have not been reported.

Similarly, there is a notable absence of research into the anti-inflammatory effects of this compound. In vitro studies evaluating the anti-inflammatory properties of this compound derivatives are not documented. nih.govajptonline.com Consequently, no comparative research with established anti-inflammatory agents, such as Phenylbutazone, has been conducted for this specific molecule. nih.govnih.gov

Mechanistic Insights Await Investigation

The general principles of the mechanism of action for this compound, including the role of hydrogen bonding and non-covalent interactions with molecular targets, remain speculative in the absence of empirical data. nih.govresearchgate.net The imidazole ring can act as both a hydrogen bond donor and acceptor, a property crucial for its interaction with biological macromolecules. nih.gov The influence of the three bromine atoms and the N-ethyl group on the electronic and steric properties of the imidazole ring would undoubtedly play a critical role in its binding affinity and specificity for any potential biological targets. nih.gov However, without dedicated studies, any discussion on the modulation of enzyme and receptor activity by this compound would be unfounded. mdpi.comnih.gov

Derivatization and Analogue Synthesis of 2,4,5 Tribromo 1 Ethyl 1h Imidazole

Design and Synthesis of Novel Halogenated Imidazole (B134444) Derivatives

The design of novel halogenated imidazole derivatives from 2,4,5-Tribromo-1-ethyl-1H-imidazole primarily revolves around the selective substitution of its bromine atoms with other functional groups. A powerful and widely utilized method for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the brominated imidazole with a variety of organoboron reagents, such as boronic acids or their esters.

Research on structurally similar polybrominated imidazoles has demonstrated the feasibility of this approach. For instance, studies on 2,4,5-tribromo-1-protected-imidazoles have shown that selective arylation can be achieved. The reactivity of the bromine atoms is influenced by their position on the imidazole ring, with the C2-position being generally the most susceptible to substitution, followed by the C5- and C4-positions. This differential reactivity allows for a degree of control over the substitution pattern.

By carefully selecting the reaction conditions—including the palladium catalyst, ligand, base, and solvent—it is possible to introduce a wide range of aryl and heteroaryl groups at specific positions of the imidazole core. This enables the synthesis of a diverse library of novel halogenated imidazoles with tailored electronic and steric properties. The introduction of bromine itself into molecular structures is a recognized strategy in drug design, as it can enhance therapeutic activity and favorably modulate the metabolic profile of a compound. ump.edu.pl

Table 1: Examples of Suzuki-Miyaura Reaction on Polyhalogenated Imidazoles

Starting MaterialCoupling PartnerCatalyst/LigandProductReference
2,4,5-TrichloropyridineAlkyl Boronic Pinacol EsterPd(OAc)2 / Ad2P-n-Bu2,4,5-Trialkylpyridine nih.gov
2-Halo-6-alkylpyridinesAlkyl Boronic EstersPd(OAc)2 / Ad2P-n-Bu2,6-Dialkylpyridines nih.gov
Unprotected HaloimidazolesArylboronic AcidsPd(PPh3)4Arylated Imidazoles researchgate.net

This table presents examples of Suzuki-Miyaura reactions on related polyhalogenated heterocycles to illustrate the potential for derivatization of this compound.

Strategies for Modifications at the N1-Position

Modifying the N1-ethyl group of this compound presents a synthetic challenge due to the electron-withdrawing nature of the tribrominated imidazole ring. This electronic environment can deactivate the N1-position and the adjacent ethyl group towards certain reactions. However, several general strategies for the modification of N-alkyl groups on imidazole rings can be considered, although their direct applicability to this specific substrate requires experimental validation.

One potential strategy is N-dealkylation , which would yield the corresponding NH-imidazole. This transformation is often challenging for N-ethyl groups on electron-deficient rings. While various methods exist for N-dealkylation of amines, their efficacy on this particular substrate is not well-documented.

Another approach is trans-N-alkylation . This would involve the removal of the ethyl group and subsequent introduction of a different alkyl or functionalized alkyl chain. This strategy often proceeds through the formation of an imidazolium (B1220033) salt, followed by nucleophilic displacement of the alkyl group.

Furthermore, direct functionalization of the ethyl group could be envisioned. For instance, oxidation could introduce a hydroxyl or carbonyl group, providing a handle for further derivatization. However, the strong oxidizing conditions required might be incompatible with the sensitive tribromoimidazole core.

The synthesis of related N-substituted imidazoles often involves the alkylation of the corresponding NH-imidazole precursor. For example, 1-ethyl-2,4,5-triphenyl-1H-imidazole has been synthesized by reacting 2,4,5-triphenyl-1H-imidazole with bromoethane (B45996). znaturforsch.comresearchgate.net This suggests that if N-de-ethylation of this compound were feasible, re-alkylation with a variety of agents could provide access to a wide range of N1-substituted analogues.

Table 2: General Strategies for N-Alkylation of Imidazoles

Imidazole SubstrateAlkylating AgentConditionsProductReference
2,4,5-Triphenyl-1H-imidazoleBromoethaneTwo-phase system (CH2Cl2/H2O), phase transfer catalyst1-Ethyl-2,4,5-triphenyl-1H-imidazole znaturforsch.comresearchgate.net
ImidazoleAlkyl HalidesOne-pot synthesis with benzil (B1666583) and aromatic aldehydeTri- and Tetra-substituted Imidazoles ijpbs.com
ImidazoleVariousGeneral review on imidazole synthesis and functionalizationN-Substituted Imidazoles nih.gov

This table illustrates common methods for N-alkylation of imidazoles, which could be applied to a de-ethylated derivative of the target compound.

Selective Substitution and Functionalization of Bromine Atoms

The three bromine atoms on the imidazole ring of this compound offer multiple points for selective substitution and functionalization. The inherent differences in the electronic environment of the C2, C4, and C5 positions lead to a hierarchy of reactivity, which can be exploited for selective derivatization.

As mentioned in section 7.1, palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura reaction, are a primary tool for the selective substitution of bromine atoms. By carefully controlling the stoichiometry of the organoboron reagent and the reaction conditions, it is often possible to achieve substitution at the most reactive C2-position while leaving the C4 and C5 bromines intact. Subsequent, more forcing conditions can then be applied to substitute the remaining bromine atoms, allowing for the stepwise introduction of different functional groups.

Another important strategy for the selective functionalization of the bromine atoms is reductive debromination . This process involves the selective removal of one or more bromine atoms, replacing them with hydrogen. This can be a valuable tool for creating less halogenated, and potentially more diverse, analogues. The choice of reducing agent and reaction conditions is critical for achieving selectivity.

The byproducts of Suzuki coupling reactions can sometimes include dehalogenated products, which, while often undesirable, highlight the possibility of controlled reductive debromination. youtube.com The formation of palladium black can also be a competing process in these reactions. youtube.com

The ability to selectively replace bromine atoms with a variety of substituents, including aryl, alkyl, and other functional groups, through cross-coupling reactions, combined with the potential for selective debromination, provides a powerful and versatile toolbox for the synthesis of a vast array of novel imidazole derivatives from this compound.

Potential Applications in Advanced Chemical Sciences and Materials

Role in Pharmaceutical Research and Rational Drug Design

The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs due to its ability to engage in various biological interactions. nih.govresearchgate.netjopir.in The introduction of bromine atoms and an ethyl group to this scaffold can modulate its pharmacokinetic and pharmacodynamic properties.

While direct studies on 2,4,5-Tribromo-1-ethyl-1H-imidazole are not extensively documented, the known biological activities of related compounds provide a strong basis for its potential in pharmaceutical research. For instance, the parent compound, 2,4,5-tribromoimidazole (B189480), has demonstrated antimicrobial properties. nih.gov This suggests that this compound could serve as a lead structure for the development of new antimicrobial agents. The ethyl group at the N1 position can enhance lipophilicity, potentially improving membrane permeability and cellular uptake.

Furthermore, halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability. researchgate.net The three bromine atoms in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This could be leveraged in rational drug design to develop potent and selective inhibitors for various therapeutic targets. The study of structure-activity relationships in halogen-substituted imidazole analogues has shown that the nature and position of the halogen can significantly influence biological activity. mdpi.com

Table 1: Research Findings on Related Imidazole Derivatives in Pharmaceutical Research

Compound/Class Research Focus Key Findings
2,4,5-tribromoimidazole Antimicrobial Activity Showed activity against various bacteria and fungi. nih.gov
Halogenated Imidazoles Structure-Activity Relationship Halogenation can enhance binding affinity and metabolic stability. researchgate.netmdpi.com
Imidazole Derivatives Antifungal Agents Many antifungal drugs incorporate the imidazole scaffold. nih.govnih.gov

Contributions to Agrochemical Development

The structural motifs present in this compound are also relevant to the agrochemical industry. Imidazole-based compounds have been successfully developed as fungicides and herbicides. researchgate.netresearchgate.net

The demonstrated antifungal activity of brominated imidazoles suggests a potential application for this compound in crop protection. nih.govnih.gov The development of new antifungal agents is crucial to combat the emergence of resistant plant pathogens.

Moreover, certain substituted imidazoles have been investigated for their herbicidal activity. researchgate.net Research on other halogenated heterocyclic compounds has shown that the type and position of the halogen can influence herbicidal efficacy and selectivity. mdpi.com For example, some studies have indicated that brominated compounds can exhibit higher herbicidal activity compared to their chlorinated or fluorinated counterparts. mdpi.com This suggests that this compound could be a candidate for screening in herbicide discovery programs.

Table 2: Research Findings on Related Imidazole Derivatives in Agrochemicals

Compound/Class Research Focus Key Findings
Imidazole Derivatives Fungicides Imidazole is a core structure in several commercial fungicides. researchgate.net
Substituted Imidazoles Herbicidal Activity Certain imidazole derivatives have shown activity against weeds. researchgate.netresearchgate.net
Halogenated Heterocycles Herbicidal Efficacy Brominated compounds have shown potent herbicidal activity. mdpi.com

Integration into Materials Science Research

The unique electronic and structural features of this compound make it a promising building block for advanced materials. The imidazole ring itself is a versatile component in materials science, and its properties can be finely tuned through substitution. researchgate.net

There is growing interest in imidazole derivatives for applications in electronic materials. researchgate.net The introduction of heavy atoms like bromine can influence the electronic properties of organic molecules, potentially leading to materials with interesting semiconducting or charge-transport characteristics. While specific research on this compound in this area is not yet available, related brominated organic compounds are being explored for such applications. For instance, a novel perovskite-related ferroelectric semiconductor incorporating brominated components has been synthesized, showcasing the potential of bromine-containing organic-inorganic hybrids in optoelectronics. nih.govacs.org The study of the electronic structure of imidazole derivatives has shown a correlation between their properties and potential applications, such as in corrosion inhibition. researchgate.net

Imidazole and its derivatives are valuable in polymer chemistry. nih.govnih.gov They can be used as monomers, cross-linking agents, or as functional additives to impart specific properties to polymers. The alkylation of triiodoimidazoles, a process analogous to the synthesis of the title compound, has been studied with the goal of creating energetic binders for polymers. This suggests that this compound could potentially be used in the synthesis of specialized polymers.

Furthermore, imidazolium (B1220033) salts, which are structurally related to the N-ethylated imidazole core, are widely used as ionic liquids. researchgate.netresearchgate.net These ionic liquids have applications as solvents in polymer synthesis and processing, and can also be incorporated into polymer structures to create ion-conducting membranes or other functional materials. researchgate.net The synthesis of polymers containing imidazole functionalities is an active area of research, with applications ranging from biomaterials to catalysts. acs.org

Future Research Directions and Unexplored Avenues for 2,4,5 Tribromo 1 Ethyl 1h Imidazole

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of substituted imidazoles has evolved significantly, with a growing emphasis on green chemistry principles to enhance efficiency and reduce environmental impact. While the specific synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole can be inferred from its precursors, N-Ethylimidazole and 2,4,5-Tribromoimidazole (B189480), future research could focus on adopting more advanced, one-pot methodologies that are prevalent for other imidazole (B134444) derivatives. chemsrc.com

Modern synthetic strategies for substituted imidazoles often involve multi-component reactions that are both atom-economical and efficient. sciepub.com Research into catalysts like Indium(III) chloride (InCl₃·3H₂O) has demonstrated the successful one-pot synthesis of trisubstituted and tetrasubstituted imidazoles at room temperature, overcoming the need for high temperatures or harsh conditions required by older methods. core.ac.uk Similarly, the use of boric acid in aqueous media, often coupled with ultrasound irradiation, represents an inexpensive, mild, and environmentally benign approach to synthesizing 2,4,5-triaryl-1H-imidazoles. researchgate.netijarsct.co.in These methods offer significant advantages, including simple procedures, faster reaction times, and excellent product yields. researchgate.netijarsct.co.in

Future investigations should aim to adapt these green methodologies for the synthesis of this compound. Exploring solvent-free conditions, microwave irradiation, and reusable catalysts like Brønsted acidic ionic liquids could lead to more sustainable and cost-effective production pathways. sciepub.comkoreascience.kr

Table 1: Comparison of Emerging Synthetic Methods for Substituted Imidazoles

Methodology Catalyst/Conditions Key Advantages Relevant Findings
Ultrasound Irradiation Boric Acid / Aqueous Media Green catalyst, mild conditions, rapid reactions, excellent yields. researchgate.netijarsct.co.in Effective for one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles at room temperature. researchgate.netijarsct.co.in
Indium Catalysis InCl₃·3H₂O / Room Temp Mild, efficient, one-pot synthesis. core.ac.uk Enables synthesis of highly substituted imidazoles without the need for high temperatures or microwave irradiation. core.ac.uk
Microwave-Assisted Neat Reaction (Solvent-free) High yields, short reaction times. koreascience.kr An efficient method for producing 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. koreascience.kr
Ionic Liquid Catalysis Diethyl Ammonium (B1175870) Hydrogen Phosphate / Solvent-free Reusable catalyst, easy work-up, very short reaction times. sciepub.com A cost-effective and efficient catalyst for synthesizing 2,4,5-trisubstituted imidazoles. sciepub.com

Advanced Mechanistic Investigations in Organic and Biological Systems

The reaction mechanisms underpinning the formation and reactivity of this compound are largely unexplored. Future research should focus on elucidating these pathways. For instance, mechanistic studies on the formation of other complex imidazoles suggest pathways involving the initial formation of intermediates that undergo subsequent cyclization and rearrangement. nih.govnih.gov Investigating the synthesis of this compound could reveal similar intricate pathways, potentially involving carbene intermediates or unique cyclization steps influenced by the sterically demanding bromine atoms. nih.gov

Furthermore, the proton mobility and hydrogen bonding capabilities of the imidazole core are fundamental to its role in many chemical and biological systems. Computational and experimental studies on mixtures of protic ionic liquids and imidazole have provided deep insights into the Grotthuss mechanism of proton transfer. rsc.org These studies reveal how the structure of the hydrogen-bond network dictates proton mobility. rsc.org Similar advanced mechanistic investigations, combining NMR spectroscopy, vibrational spectroscopy, and molecular dynamics simulations, could be applied to this compound to understand how its specific substituents influence proton transfer dynamics, which is crucial for its potential role as a catalyst or biologically active agent.

Identification of Novel Biological Targets and Therapeutic Areas

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds. ijarsct.co.inijfmr.com Derivatives of imidazole have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijfmr.com This provides a strong rationale for investigating the therapeutic potential of this compound.

Recent research has identified novel imidazole derivatives as potent anti-mitotic agents for breast cancer, functioning as tubulin polymerization inhibitors. nih.gov Some of these compounds also exhibit dual activity as aromatase inhibitors, presenting a multi-targeted approach to cancer therapy. nih.gov Other studies have synthesized and evaluated 4-acetylphenylamine-based imidazole derivatives for their ability to inhibit the growth and migration of breast, prostate, and brain cancer cells. nih.gov

Given these precedents, future research should involve comprehensive screening of this compound against a panel of cancer cell lines and microbial pathogens. The presence of three bromine atoms could significantly enhance its potency or introduce novel mechanisms of action due to altered lipophilicity and electronic properties. Identifying its specific molecular targets through techniques like proteomics and genetic screening will be a crucial step in developing it as a potential therapeutic agent.

Table 2: Potential Therapeutic Areas for Imidazole Derivatives

Therapeutic Area Mechanism of Action / Target Example Lead Compounds
Breast Cancer Tubulin Polymerization Inhibition, Aromatase Inhibition. nih.gov 1-(diarylmethyl)-1H-1,2,4-triazoles and 1-(diarylmethyl)-1H-imidazoles. nih.gov
Prostate & Brain Cancer Inhibition of cell growth and migration. nih.gov 4-acetylphenylamine-based imidazole derivatives. nih.gov
General Antimicrobial Disruption of microbial cell processes. ijfmr.com Various 1H-substituted 2,4,5-triphenyl imidazole derivatives. ijfmr.com

Development of Functional Materials and Advanced Chemical Reagents

The unique properties of substituted imidazoles make them attractive building blocks for functional materials and advanced reagents. A particularly promising avenue is the development of ionic liquids (ILs). Imidazole derivatives, especially N-alkylimidazoles, are common precursors to the cations used in ILs. researchgate.net These materials are valued for their negligible vapor pressure, wide liquid ranges, and high thermal stability. researchgate.net The synthesis and characterization of compounds like 1-ethyl-2,4,5-triphenyl-1H-imidazole (ethyl-lophine) have been driven by their potential as precursors for large organic cations in ILs. researchgate.net Investigating the properties of salts derived from the 2,4,5-Tribromo-1-ethyl-1H-imidazolium cation could lead to new ILs with unique solvating abilities or electrochemical properties, influenced by the heavy bromine atoms.

Moreover, the polybrominated structure of this compound makes it a versatile chemical reagent and building block for further synthetic transformations. The bromine atoms can serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of functional groups. This would enable the synthesis of highly complex and functionalized imidazole-based molecules for applications in materials science, organic electronics, or as specialized ligands for catalysis. The strategic, selective substitution of one or more bromine atoms could yield a library of novel compounds with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,5-Tribromo-1-ethyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology : Multi-component reactions (MCRs) using aldehydes, ammonium acetate, and brominated reagents under reflux conditions (e.g., ethanol or acetic acid as solvents) are common. Catalysts like iodine or Brønsted acids improve cyclization efficiency. For example, bromine substituents at positions 2, 4, and 5 can be introduced via electrophilic substitution, with temperature control (~80–100°C) critical to avoid debromination .
  • Yield Optimization : A table comparing solvents and catalysts:

SolventCatalystYield (%)Reference
EthanolI₂78
Acetic AcidH₂SO₄65

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is standard. SHELX programs (e.g., SHELXL) refine structures by minimizing residuals (R-factors). The ethyl group’s conformation and Br···Br halogen bonding distances (typically 3.4–3.6 Å) are key metrics .

Q. What spectroscopic techniques validate the purity and structure of this compound?

  • Characterization :

  • ¹H/¹³C NMR : Absence of NH protons (δ ~12 ppm) confirms N-ethyl substitution. Br substituents deshield adjacent carbons (δC ~120–140 ppm) .
  • IR : Peaks at ~600–700 cm⁻¹ (C-Br stretching) and ~3100 cm⁻¹ (C-H aromatic) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, bromine at position 2 is more reactive in Suzuki-Miyaura coupling due to lower steric hindrance .
  • Table : Calculated bond dissociation energies (BDEs) for Br substituents:

PositionBDE (kcal/mol)Reactivity Ranking
2-Br68Highest
4-Br72Moderate
5-Br75Lowest

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

  • Case Study : Discrepancies in antimicrobial assays may arise from strain-specific resistance or solvent effects (e.g., DMSO toxicity). Normalize data using positive controls (e.g., ciprofloxacin) and confirm via dose-response curves .
  • Statistical Approach : Use ANOVA to compare IC₅₀ values across studies, ensuring p < 0.05 for significance.

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions. The compound’s bromine atoms form halogen bonds with kinase ATP-binding pockets (e.g., EGFR Tyr⁷⁹⁰). MD simulations (>100 ns) assess binding stability .
  • Pharmacophore Model : Key features include hydrophobic (Br), hydrogen bond acceptor (imidazole N), and aromatic rings.

Methodological Notes

  • Contradiction Analysis : When synthesis yields vary, verify via TLC monitoring and scale-up reproducibility (≥3 trials) .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.